molecular formula C13H11NS B1460112 3-ethynyl-N-(thiophen-2-ylmethyl)aniline CAS No. 1019586-19-6

3-ethynyl-N-(thiophen-2-ylmethyl)aniline

Cat. No. B1460112
M. Wt: 213.3 g/mol
InChI Key: ODIYJJXDOWTSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-ethynyl-N-(thiophen-2-ylmethyl)aniline” is a chemical compound with the CAS Number: 1019586-19-6. It has a molecular weight of 213.3 and its molecular formula is C13H11NS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid at room temperature. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Corrosion Inhibition

One significant application of thiophene derivatives is in corrosion inhibition. A study demonstrated that a thiophene Schiff base acts as an efficient inhibitor for the corrosion of mild steel in acidic environments. The compound's efficiency improves with concentration, and its adsorption on the steel surface follows Langmuir's isotherm. This suggests its potential in protecting metals against corrosion in industrial settings (Daoud et al., 2014).

Coordination Chemistry

Thiophene derivatives also find use in coordination chemistry. For instance, the synthesis and characterization of cationic allylnickel(II) complexes with thiophene Schiff bases highlight their potential in catalysis and material science. Such compounds exhibit unique structural and electronic properties that are crucial for developing new materials and catalysts (Belkhiria et al., 2018).

Photophysical Properties

Thiophene-functionalized molecules have been synthesized to explore their photophysical and electrochemical properties, indicating their application in optoelectronic devices. These compounds exhibit phenomena like aggregation-enhanced emission and aggregation-caused quenching, making them suitable candidates for photovoltaic materials (Niu et al., 2013).

π-Conjugated Ligands and Complexes

The use of para-ethynyl aniline as a building block for π-conjugated ligands and acetylide complexes demonstrates the compound's versatility in forming multifunctional materials with potential applications in molecular electronics and photonics (Deeming et al., 2000).

Fluorescence Quenching for Aniline Sensing

Another application is in the development of thiophene substituted 1,3,4-oxadiazole derivatives for fluorescence quenching, which can serve as sensors for detecting aniline in various environments. This application is crucial for environmental monitoring and industrial processes where aniline detection is necessary (Naik et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIYJJXDOWTSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-N-(thiophen-2-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-ethynyl-N-(thiophen-2-ylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-ethynyl-N-(thiophen-2-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.